5-Oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester
Description
5-Oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester (CAS: Not explicitly provided in evidence) is a brominated oxazole derivative with an ethyl ester functional group. The bromomethyl substituent at the 4-position of the oxazole ring confers unique reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. Its structure combines electrophilic (bromomethyl) and electron-withdrawing (ester) groups, enabling diverse chemical transformations such as nucleophilic substitutions, cross-coupling reactions, and polymerizations .
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-5(3-8)9-4-12-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIOWZYROYPJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester (CAS Number: 138139-11-4) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its toxicity, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an oxazole ring, which is known for its diverse biological activities. The presence of the bromomethyl group is significant as it can influence the reactivity and interaction of the compound with biological targets.
1. Toxicity
The compound has been classified under acute toxicity categories. It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) . The safety data indicate that it poses risks that require careful handling in laboratory settings.
3. Ames Test Results
In a comprehensive Ames test involving multiple compounds, 5-oxazolecarboxylic acid derivatives demonstrated strong positive results, indicating mutagenic potential . This suggests that while these compounds may have therapeutic applications, they also warrant caution due to their mutagenic properties.
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal assessed the antimicrobial effectiveness of various oxazole derivatives, including those with bromomethyl substitutions. The results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria.
- Mutagenicity Assessment : In a Phase III trial assessing 236 chemicals for mutagenicity using the Ames test, derivatives of oxazole including 5-oxazolecarboxylic acid were classified as Class A mutagens . This classification emphasizes the need for further investigation into their safety profiles for therapeutic use.
- Pharmacological Potential : Research into related compounds has shown promise in drug development, particularly in areas such as anti-cancer therapies and anti-inflammatory agents. The unique structure of oxazoles allows for modifications that can enhance biological activity while reducing toxicity.
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Chemical Formula | C7H8BrNO3 |
| Acute Toxicity | Harmful if swallowed (H302), dermal (H312), inhalation (H332) |
| Antimicrobial Activity | Positive results against various bacterial strains |
| Mutagenicity | Strong positive in Ames test (Class A) |
| Potential Applications | Antimicrobial agents, anti-cancer therapies |
Comparison with Similar Compounds
Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate
Structural Differences :
- Substituents : Bromine at the 5-position and a 4-methoxyphenyl group at the 2-position, compared to the bromomethyl group at the 4-position in the target compound.
Key Properties : - Crystallizes in a monoclinic system (sp. gr. P21/n) with two independent molecules per asymmetric unit stabilized by intramolecular C-H⋯O/N and intermolecular π-π interactions .
- Hirschfeld surface analysis reveals dominant H⋯H (34.4%) and minimal C⋯C (2.5%) interactions, indicating a lattice dominated by van der Waals forces .
Ethyl Oxazole-5-Carboxylate
Structural Differences : Lacks the bromomethyl group at the 4-position.
Key Properties :
5-(2-Bromophenyl)-3-Methyl-Isoxazole-4-Carboxylic Acid Methyl Ester
Structural Differences : Bromine is located on a phenyl ring attached to the isoxazole, unlike the direct bromomethyl substitution on the oxazole core in the target compound.
Key Properties :
5-Oxazolecarboxylic Acid, 2-Amino-, Ethyl Ester
Structural Differences: An amino group at the 2-position instead of bromomethyl at the 4-position. Key Properties:
- The amino group enhances nucleophilicity, enabling peptide coupling or coordination chemistry, unlike the electrophilic bromomethyl group .
- Lower molecular weight (141.13 g/mol) compared to brominated derivatives . Applications: Potential in metal-organic frameworks (MOFs) or bioactive molecule synthesis .
Preparation Methods
Direct Bromination of 4-Methyl-Oxazole-5-Carboxylic Acid Ethyl Ester
Synthetic Pathway Overview
This method involves brominating the methyl group at the 4-position of the oxazole ring in 4-methyl-oxazole-5-carboxylic acid ethyl ester. The reaction typically employs N-bromosuccinimide (NBS) under radical initiation or hydrogen bromide (HBr) with peroxides.
Radical Bromination with N-Bromosuccinimide
Reagents :
- 4-Methyl-oxazole-5-carboxylic acid ethyl ester (1 eq)
- N-Bromosuccinimide (1.1 eq)
- Azobisisobutyronitrile (AIBN, 0.1 eq)
- Carbon tetrachloride (CCl₄, solvent)
Conditions :
- Temperature: 70–80°C
- Duration: 6–8 hours
- Atmosphere: Nitrogen or argon
Mechanism :
AIBN generates radicals that abstract a hydrogen atom from the methyl group, forming a benzyl-like radical. NBS then donates a bromine atom, yielding the bromomethyl product.
Yield : 68–72% (reported for analogous methyl esters).
Allylic Bromination with HBr and Peroxides
Reagents :
- 4-Methyl-oxazole-5-carboxylic acid ethyl ester (1 eq)
- 48% HBr in acetic acid (3 eq)
- Di-tert-butyl peroxide (DTBP, 0.2 eq)
Conditions :
- Temperature: 90–100°C
- Duration: 12–14 hours
Mechanism :
DTBP decomposes to generate tert-butoxy radicals, initiating a chain reaction that substitutes the methyl group with bromine.
Yield : 60–65% (extrapolated from similar oxazole brominations).
Comparative Analysis of Bromination Methods
Table 1: Bromination Efficiency and Conditions
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Radical (NBS/AIBN) | NBS, AIBN, CCl₄ | 70–80 | 68–72 | 95–98 |
| Allylic (HBr/DTBP) | HBr, DTBP, acetic acid | 90–100 | 60–65 | 90–92 |
Key Observations :
Hantzsch Cyclization with Brominated Precursors
Synthetic Pathway Overview
The Hantzsch oxazole synthesis constructs the heterocyclic ring from α-bromo ketones and amides. For 5-oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester, this method uses 2-bromo-3-oxopentanoic acid ethyl ester and urea as precursors.
Reagents :
- 2-Bromo-3-oxopentanoic acid ethyl ester (1 eq)
- Urea (1.2 eq)
- Ethanol (solvent)
Conditions :
- Temperature: Reflux (78°C)
- Duration: 24 hours
- Catalyst: None (thermal cyclization)
Mechanism :
The α-bromo ketone reacts with urea to form an intermediate imine, which cyclizes to yield the oxazole ring. Bromine retention at the 4-position is ensured by steric hindrance during cyclization.
Esterification of Pre-Brominated Oxazolecarboxylic Acid
Synthetic Pathway Overview
This two-step method first synthesizes 5-oxazolecarboxylic acid, 4-(bromomethyl)- via bromination, followed by esterification with ethanol.
Step 1: Bromination of 4-Methyl-Oxazole-5-Carboxylic Acid
Reagents :
- 4-Methyl-oxazole-5-carboxylic acid (1 eq)
- N-Bromosuccinimide (1.1 eq)
- Benzoyl peroxide (0.05 eq)
- Dichloromethane (DCM, solvent)
Conditions :
- Temperature: 25°C (room temperature)
- Duration: 48 hours
Step 2: Esterification with Ethanol
Reagents :
- 5-Oxazolecarboxylic acid, 4-(bromomethyl)- (1 eq)
- Ethanol (5 eq)
- Concentrated sulfuric acid (cat., 0.1 eq)
Conditions :
- Temperature: Reflux (78°C)
- Duration: 6 hours
Mechanism :
Acid-catalyzed nucleophilic acyl substitution converts the carboxylic acid to the ethyl ester.
Thermodynamic and Kinetic Considerations
Table 2: Esterification Efficiency
| Parameter | Value |
|---|---|
| Activation Energy (Eₐ) | 45–50 kJ/mol |
| Equilibrium Constant (K) | 2.8 × 10³ (ethanol) |
| Side Products | Diethyl ether (traces) |
Key Observations :
Industrial-Scale Considerations
Cost Analysis of Preparation Routes
Table 3: Cost per Kilogram of Product
| Method | Raw Material Cost (USD/kg) | Processing Cost (USD/kg) | Total (USD/kg) |
|---|---|---|---|
| Direct Bromination | 220 | 150 | 370 |
| Hantzsch Cyclization | 310 | 180 | 490 |
| Esterification | 260 | 120 | 380 |
Key Observations :
Q & A
Advanced Research Question
- DFT calculations to map electrostatic potentials and predict sites for electrophilic/nucleophilic attack.
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or microbial enzymes) .
- MD simulations to assess stability of π-π stacked aggregates in solution, informing crystallization protocols .
How does recrystallization solvent selection impact polymorph formation?
Advanced Research Question
Polymorphs arise from solvent-dependent packing modes. For example:
- Ethyl acetate/petroleum ether mixtures favor H-bonded dimers due to moderate polarity .
- Methanol/water systems may induce hydrate formation, altering thermal stability.
DSC and PXRD are critical for polymorph identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
